molecular formula C6H6BN3O2 B14022617 Imidazo[1,2-A]pyrazin-3-ylboronic acid

Imidazo[1,2-A]pyrazin-3-ylboronic acid

Cat. No.: B14022617
M. Wt: 162.94 g/mol
InChI Key: QMKMDGSRDGPUGO-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyrazin-3-ylboronic acid is a heterocyclic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes both an imidazo[1,2-A]pyrazine core and a boronic acid functional group. The presence of these functional groups makes it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyrazin-3-ylboronic acid typically involves multistep reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyrazine with aldehydes or ketones, followed by cyclization and subsequent borylation reactions. The reaction conditions often involve the use of transition metal catalysts such as palladium or copper, along with ligands and bases to facilitate the formation of the boronic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-A]pyrazin-3-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic esters, amine derivatives, and various substituted imidazo[1,2-A]pyrazine compounds .

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-A]pyrazin-3-ylboronic acid stands out due to the presence of the boronic acid group, which enhances its reactivity and versatility in chemical synthesis and biological applications. This unique combination of functional groups allows for a broader range of reactions and interactions compared to its analogs .

Properties

Molecular Formula

C6H6BN3O2

Molecular Weight

162.94 g/mol

IUPAC Name

imidazo[1,2-a]pyrazin-3-ylboronic acid

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-3-9-6-4-8-1-2-10(5)6/h1-4,11-12H

InChI Key

QMKMDGSRDGPUGO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C2N1C=CN=C2)(O)O

Origin of Product

United States

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